N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique chemical structure. Known for its application in scientific research, this compound draws attention in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with 3-(methylsulfanyl)aniline and 2-phenylpyrazolo[1,5-a]pyrazine as the primary starting materials.
Formation of Intermediate: : Through a series of reactions including sulfonylation and acylation, intermediates are formed. Typical reaction conditions might include the use of reagents like thionyl chloride or acetic anhydride in the presence of a catalyst.
Final Coupling: : The final step involves the coupling of the intermediate with acetic acid derivatives to form the target compound. Solvents such as dichloromethane and reaction conditions like reflux are often employed.
Industrial Production Methods: Industrial production of this compound may involve:
Scalability: : Optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity.
Automation: : Use of automated systems to control reaction parameters like temperature, pH, and reagent addition for consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can undergo several types of reactions:
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, converting ketone or sulfoxide groups into alcohols or sulfides.
Substitution: : Halogenation reactions may introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : Hydrogen peroxide, nitric acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating agents: : Bromine, chlorine.
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohols and Sulfides: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
In Chemistry: This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
In Biology and Medicine: In biological studies, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is explored for its potential as an inhibitor of certain enzymes or as a ligand for specific receptors. Its potential therapeutic applications include anti-inflammatory and anticancer activities.
In Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors and catalysts.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. For instance:
Inhibition of Enzymes: : It may inhibit the activity of specific enzymes by binding to their active sites, thus blocking substrate access.
Receptor Binding: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds:
N-[(3-Methylsulfanyl)phenyl]-acetamide
N-[4-(Methylsulfanyl)phenyl]-2-phenylacetamide
N-[3-(Methylsulfanyl)phenyl]-3-(phenylthio)propanamide
Uniqueness: Compared to these similar compounds, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide stands out due to:
Enhanced Stability: : The pyrazolo[1,5-a]pyrazine moiety contributes to increased stability under various conditions.
Broader Biological Activity:
This compound is a fascinating compound with diverse applications across chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-27-17-9-5-8-16(12-17)23-20(26)14-28-21-19-13-18(15-6-3-2-4-7-15)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGMWQLCPBGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.